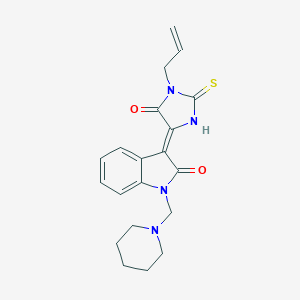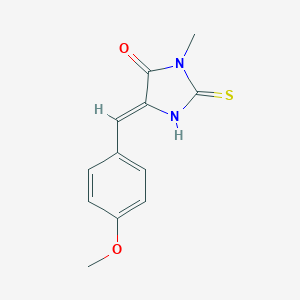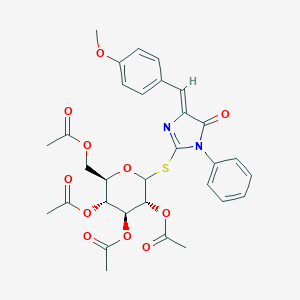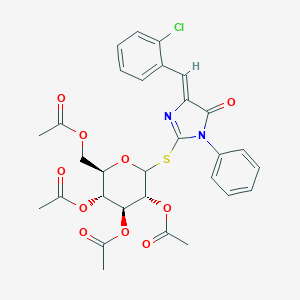![molecular formula C14H13N3O3 B303492 [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B303492.png)
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate, also known as MAPC, is a small molecule that has been gaining attention in the field of scientific research due to its potential applications in various areas of medicine. MAPC is a synthetic compound that belongs to the pyrazine-2-carboxylate family and has been synthesized using different methods.
科学的研究の応用
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has shown potential applications in various areas of medicine, including cancer therapy, neuroprotection, and cardiovascular diseases. Studies have shown that [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can induce apoptosis in cancer cells and inhibit tumor growth. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. In addition, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have cardioprotective effects by reducing infarct size and improving cardiac function.
作用機序
The mechanism of action of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is not fully understood, but it is believed to act through multiple pathways. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. In addition, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to increase the expression of anti-apoptotic proteins and decrease the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have various biochemical and physiological effects. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to reduce apoptosis by increasing the expression of anti-apoptotic proteins such as Bcl-2 and decreasing the expression of pro-apoptotic proteins such as Bax.
実験室実験の利点と制限
One of the advantages of using [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate in lab experiments is its stability. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is a stable compound that can be stored for long periods without degradation. Another advantage of using [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is its low toxicity. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one of the limitations of using [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is its low solubility in water. This can make it difficult to dissolve [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate in aqueous solutions, which can affect its bioavailability.
将来の方向性
There are several future directions for research on [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate. One direction is to investigate the potential of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate as a therapeutic agent for cancer. Studies have shown that [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another direction is to investigate the potential of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate as a neuroprotective agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, future research could focus on improving the solubility of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate in water to increase its bioavailability.
Conclusion:
In conclusion, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is a synthetic compound that has potential applications in various areas of medicine. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can be synthesized using different methods, and its mechanism of action is not fully understood. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have various biochemical and physiological effects, and its low toxicity makes it a safe compound to use in lab experiments. Future research on [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases, as well as improving its solubility in water.
合成法
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can be synthesized using different methods, including the reaction of 2-aminomethylpyrazine with 2-methylaniline and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate obtained using this method is around 60-70%.
特性
製品名 |
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate |
|---|---|
分子式 |
C14H13N3O3 |
分子量 |
271.27 g/mol |
IUPAC名 |
[2-(2-methylanilino)-2-oxoethyl] pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H13N3O3/c1-10-4-2-3-5-11(10)17-13(18)9-20-14(19)12-8-15-6-7-16-12/h2-8H,9H2,1H3,(H,17,18) |
InChIキー |
CJHPRQSVEIKQIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=NC=CN=C2 |
正規SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303409.png)
![2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B303411.png)
![2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303412.png)
![ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate](/img/structure/B303413.png)
![ethyl (1E)-N-(3-cyano-4-methyl-5-oxo-4H-pyrano[3,2-c]chromen-2-yl)methanimidate](/img/structure/B303414.png)
![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)





